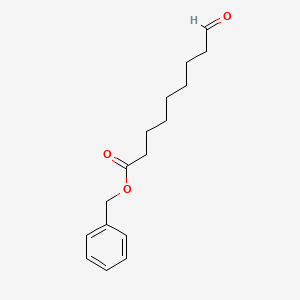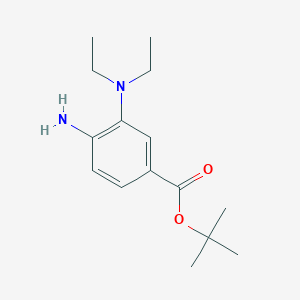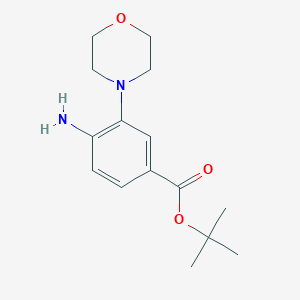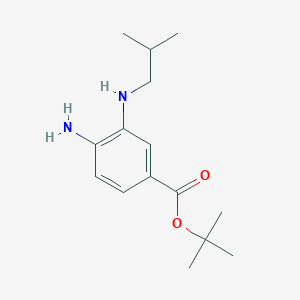
4-Amino-3-isobutylaminobenzoic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-isobutylaminobenzoic acid tert-butyl ester is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, an isobutylamino group, and a tert-butyl ester group attached to a benzoic acid core. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-isobutylaminobenzoic acid tert-butyl ester typically involves the esterification of the corresponding amino acid derivative. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as a catalyst, with boron trifluoride diethyl etherate as an additional reagent . The reaction proceeds under mild conditions and yields the desired tert-butyl ester in good yields.
Another method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly affords tert-butyl esters with free amino groups quickly and in high yields . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of large-scale esterification processes. These processes typically employ similar reagents and conditions as those used in laboratory synthesis but are optimized for higher throughput and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-isobutylaminobenzoic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted amino acid esters. These products can be further utilized in various chemical and biochemical applications.
Scientific Research Applications
4-Amino-3-isobutylaminobenzoic acid tert-butyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding. Its amino acid derivative structure makes it a useful tool in biochemical research.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-3-isobutylaminobenzoic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and isobutylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid tert-butyl ester: Lacks the isobutylamino group, making it less versatile in terms of functional group modifications.
3-Isobutylaminobenzoic acid tert-butyl ester: Lacks the amino group, reducing its potential for hydrogen bonding and electrostatic interactions.
4-Amino-3-methylaminobenzoic acid tert-butyl ester: Contains a methylamino group instead of an isobutylamino group, which can affect its steric and electronic properties.
Uniqueness
4-Amino-3-isobutylaminobenzoic acid tert-butyl ester is unique due to the presence of both amino and isobutylamino groups, which provide a combination of hydrogen bonding, electrostatic interactions, and steric effects. This makes it a versatile compound for various chemical and biochemical applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-amino-3-(2-methylpropylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10(2)9-17-13-8-11(6-7-12(13)16)14(18)19-15(3,4)5/h6-8,10,17H,9,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVBDDHBOPSLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
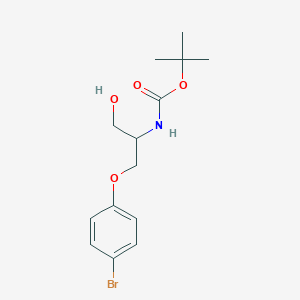
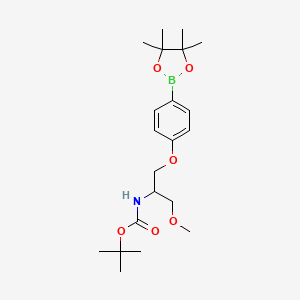
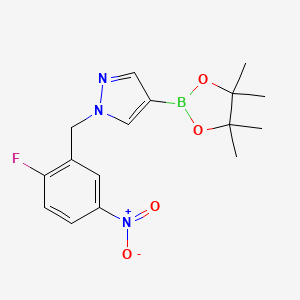
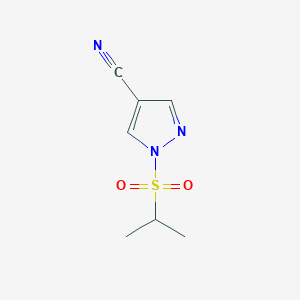
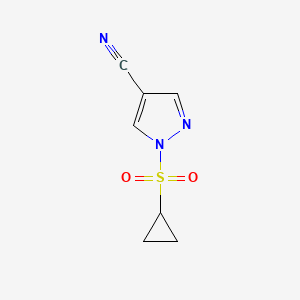
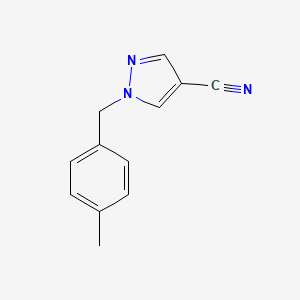
![1-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile](/img/structure/B8158794.png)
![1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile](/img/structure/B8158799.png)
![1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B8158801.png)
